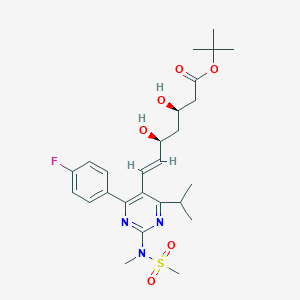

tert-Butyl rosuvastatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZGLLGELSZAF-OKLSWEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467120 | |

| Record name | tert-Butyl rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355806-00-7 | |

| Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl rosuvastatin, a key intermediate in the manufacture of the cholesterol-lowering drug, rosuvastatin. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and process optimization.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The synthesis of rosuvastatin calcium, the active pharmaceutical ingredient, often proceeds through the pivotal intermediate, this compound. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis and is cleaved in the final stages. This guide will focus on the principal methodologies for constructing the this compound molecule, primarily through the Wittig reaction and Julia-Kocienski olefination, which couple the pyrimidine core with the chiral side chain.

Overall Synthetic Strategy

The synthesis of this compound involves the preparation of two key building blocks: the pyrimidine core, specifically 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, and the chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate. These two fragments are then coupled to form the carbon-carbon double bond of the heptenoate side chain. The subsequent deprotection of the acetonide group yields this compound.

Synthesis of Key Intermediates

Synthesis of the Pyrimidine Core

The pyrimidine core, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde, is a complex heterocyclic compound. Its synthesis involves multiple steps, often starting from simpler precursors like isobutyryl acetonitrile and 4-fluorobenzaldehyde. A common route involves the formation of a pyrimidinol intermediate which is then oxidized to the desired aldehyde.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol

A reported method involves the reduction of the corresponding pyrimidine ester. In a 500mL three-necked flask, 22.8g (60mmol) of the pyrimidine ester is dissolved in 270mL of tetrahydrofuran. To this solution, 9.0g (240mmol) of sodium borohydride is added, and the mixture is cooled to 0°C. Boron trifluoride diethyl ether complex (34.2g, 240mmol) is then added dropwise. The reaction temperature is raised to 60°C and maintained for 20 hours. After completion, the reaction is cooled to room temperature and quenched by the slow addition of 5% hydrochloric acid, followed by stirring for 1.5 hours. The pH is adjusted to 7-8 with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane (2 x 60mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pyrimidinol as a light yellow solid.[1]

Experimental Protocol: Oxidation to 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

The pyrimidinemethanol can be oxidized to the corresponding aldehyde using various methods, including aerobic oxidation catalyzed by cobalt salts and TEMPO.[2]

Synthesis of the Chiral Side Chain

The chiral side chain, tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is crucial for establishing the correct stereochemistry of the final drug. Its synthesis often starts from a chiral precursor and involves the formation of a 1,3-dioxane ring.

Experimental Protocol: Synthesis of tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

To a solution of tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (10.0 g, 0.0385 mol) in a mixture of dimethyl sulfoxide (15.0 g, 0.192 mol) and dichloromethane (100 mL), cooled to 0 to -5 °C, diisopropylethylamine (17.42 g, 0.1347 mol) is slowly added. After stirring for 15 minutes, the reaction is quenched with water (50.0 mL). The aqueous phase is extracted with dichloromethane (2 x 20 mL). The combined organic phases are washed with water (3 x 100.0 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is dried to yield the final product.

Coupling Reactions

The central step in the synthesis of this compound is the formation of the olefinic bond that connects the pyrimidine core and the chiral side chain. The two most prominent methods for this transformation are the Wittig reaction and the Julia-Kocienski olefination.

Wittig Reaction

The Wittig reaction involves the reaction of the pyrimidine aldehyde with a phosphonium ylide derived from the chiral side chain, or more commonly, the reaction of the chiral side chain aldehyde with a phosphonium ylide of the pyrimidine core.

Experimental Protocol: Wittig Reaction

In a 250 mL 4-necked round bottom flask, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide (Z9, 50 g) and tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (D7, 20.87 g) are added to dimethyl sulfoxide (150 mL) with potassium carbonate (33.54 g) at 25-35°C. The mixture is heated to 70-75°C for 5 to 7 hours. After cooling, toluene (250 mL) is added for dilution. The organic layer is washed with water.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is an alternative method that often provides high E-selectivity. This reaction involves the coupling of the pyrimidine aldehyde with a sulfone derivative of the chiral side chain.[3] A patent describes the Julia-Kocienski olefination between a pyrimidine sulfone and the chiral aldehyde to give the acetonide-protected tert-butyl ester of rosuvastatin.[3]

Deprotection Steps

Following the coupling reaction, the acetonide protecting group on the diol of the side chain is removed, followed by the hydrolysis of the tert-butyl ester to yield rosuvastatin.

Experimental Protocol: Acetonide Deprotection

The acetonide protected tert-butyl ester of rosuvastatin (25 g) is treated with a dilute solution of trifluoroacetic acid in water (2.5 g in 25 mL water) at 30-40 °C for 30 minutes to 1 hour.[3] Water (25 mL) is then added, and the mixture is stirred for an additional 3-4 hours at the same temperature.[3]

Experimental Protocol: Hydrolysis of the tert-Butyl Ester

The hydrolysis of the tert-butyl ester is typically carried out under basic conditions. An aqueous solution of sodium hydroxide (3.46 g in 100 mL water) is added to the reaction mixture from the deprotection step, and it is stirred for 1 hour.[3] Alternatively, a process using an organic nitrogen base like tert-butylamine in water at 98-100°C for 1 to 4 hours has been reported for the hydrolysis.[1]

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| Pyrimidine Core Synthesis | ||||||

| Reduction of Pyrimidine Ester | Pyrimidine Ester (60 mmol) | Sodium borohydride (240 mmol), Boron trifluoride diethyl etherate (240 mmol), THF, 0°C to 60°C, 20h | 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol | 96.7% | - | [1] |

| Chiral Side Chain Synthesis | ||||||

| Oxidation of Dioxane Alcohol | tert-Butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (0.0385 mol) | DMSO, Dichloromethane, Diisopropylethylamine, 0 to -5°C | tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate | 93.0% | - | |

| Coupling Reaction (Wittig) | ||||||

| Wittig Olefination | Phosphonium Salt (Z9, 50 g), Aldehyde (D7, 20.87 g) | Potassium carbonate (33.54 g), DMSO, 70-75°C, 5-7h | Acetonide protected tert-butyl ester of rosuvastatin | - | - | |

| Deprotection and Hydrolysis | ||||||

| Acetonide Deprotection | Acetonide protected tert-butyl ester of rosuvastatin (25 g) | Trifluoroacetic acid in water, 30-40°C, 3.5-5h | This compound | - | >99% by HPLC | [3] |

| tert-Butyl Ester Hydrolysis | This compound | Sodium hydroxide in water | Rosuvastatin Sodium Salt | - | - | [3] |

| tert-Butyl Ester Hydrolysis (Alternative) | 7.5 g of tert-butyl ester of rosuvastatin | 2 to 5 equivalents of amine, water, 98-100°C, 1-4h | Rosuvastatin Amine Salt | - | >99.5% by HPLC | [1] |

Note: Yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented here is based on available literature and patents and should be considered as representative examples.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between the Wittig reaction and the Julia-Kocienski olefination for the key coupling step often depends on factors such as desired stereoselectivity, scalability, and cost-effectiveness. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists and engineers involved in the research and development of rosuvastatin and related statins. Further optimization of each step can lead to improved overall efficiency and purity of the final active pharmaceutical ingredient.

References

Spectroscopic and Mechanistic Analysis of Tert-Butyl Rosuvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of tert-butyl rosuvastatin, a key intermediate in the synthesis of the widely prescribed cholesterol-lowering drug, rosuvastatin. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition. Furthermore, it elucidates the mechanism of action of rosuvastatin through a detailed signaling pathway diagram.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₂₆H₃₆FN₃O₆S, Molecular Weight: 537.64 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 7.0 - 8.0 | Multiplets |

| Olefinic protons | 5.0 - 6.5 | Multiplets |

| Carbinol protons (-CH-OH) | 3.5 - 4.5 | Multiplets |

| Methylene protons adjacent to ester | 2.2 - 2.6 | Multiplets |

| Other aliphatic protons | 1.0 - 2.0 | Multiplets |

| tert-Butyl protons | ~1.4 | Singlet |

| N-Methyl protons | ~3.5 | Singlet |

| S-Methyl protons | ~3.3 | Singlet |

| Isopropyl methyl protons | ~1.2 | Doublet |

| Isopropyl methine proton | ~3.2 | Septet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (ester) | 170 - 175 |

| Aromatic carbons | 110 - 165 |

| Olefinic carbons | 120 - 140 |

| Carbinol carbons (-CH-OH) | 65 - 75 |

| tert-Butyl quaternary carbon | ~80 |

| Methylene carbons | 30 - 45 |

| tert-Butyl methyl carbons | ~28 |

| N-Methyl carbon | ~33 |

| S-Methyl carbon | ~42 |

| Isopropyl methyl carbons | ~21 |

| Isopropyl methine carbon | ~34 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | 3500 - 3200 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=O (Ester) | ~1730 |

| C=C (Aromatic) | 1600 - 1450 |

| C=N (Pyrimidine) | 1650 - 1550 |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 |

| C-O (Ester/Alcohol) | 1300 - 1000 |

| C-F (Aromatic) | 1250 - 1000 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 538.24 |

| [M+Na]⁺ | 560.22 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16 or more for good signal-to-noise ratio

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Reference: Tetramethylsilane (TMS) at 0 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Capillary Voltage: 3-5 kV

-

Drying Gas (N₂) Flow Rate: 5-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Mass Range: m/z 100-1000

Signaling Pathway and Experimental Workflows

Rosuvastatin's Mechanism of Action

Rosuvastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of events within hepatocytes, ultimately resulting in reduced levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective spectroscopic technique, and subsequent data processing and interpretation.

References

An In-depth Technical Guide to the Solubility and Stability of Tert-Butyl Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl rosuvastatin is a key intermediate in the synthesis of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of dyslipidemia. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties, presents available data in a structured format, and outlines potential degradation pathways. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of rosuvastatin.

Introduction

Rosuvastatin is a potent synthetic statin that plays a crucial role in managing cholesterol levels. The synthesis of rosuvastatin calcium, the API, involves several steps, with this compound being a critical precursor. The tert-butyl ester group serves as a protecting group for the carboxylic acid moiety during the synthesis. The efficiency of the synthetic process and the purity of the final product are significantly influenced by the solubility and stability of this intermediate. Inadequate solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities that may be difficult to remove. This guide details the methodologies for assessing the solubility and stability of this compound and discusses its degradation profile under various stress conditions.

Solubility Profile of this compound

Qualitative Solubility

Based on available information, this compound exhibits the following general solubility characteristics:

| Solvent Classification | Examples | Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Slightly Soluble |

| Polar Aprotic | Acetonitrile, DMSO, Ethyl Acetate | Slightly Soluble (solubility may increase with heating in Ethyl Acetate) |

| Non-polar | Chloroform, Dichloromethane | Slightly Soluble |

Quantitative Solubility Data

Quantitative solubility data is essential for process development. The following table presents hypothetical data to illustrate how results would be presented. Researchers should determine this data experimentally using the protocol provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

| Water | 25 | Data to be determined |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO, water)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered samples with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL.

Stability Profile of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to identify potential degradation products. These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Studies Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on studies of rosuvastatin. The tert-butyl ester is anticipated to be particularly susceptible to hydrolysis under acidic and to a lesser extent, basic conditions.

| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Significant degradation | Rosuvastatin, Rosuvastatin Lactone |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Moderate degradation | Rosuvastatin |

| Oxidative Degradation | 3% H₂O₂, RT | Moderate degradation | Oxidized derivatives of the rosuvastatin core structure |

| Thermal Degradation | 80°C (solid state) | Minimal degradation | Isomeric impurities |

| Photolytic Degradation | UV/Visible light | Moderate degradation | Photodegradation products of the rosuvastatin core structure |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD and LC-MS systems

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for a specified time.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified time.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and keep it in a temperature-controlled oven at 80°C for a specified duration (e.g., 24, 48, 72 hours).

-

At each time point, dissolve a sample in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a quartz cuvette) and solid this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples at appropriate time intervals by HPLC.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase.

-

Use a photodiode array (PDA) detector to monitor peak purity.

-

Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

-

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Studies

Caption: Workflow for assessing the solubility and stability of this compound.

Potential Degradation Pathway of this compound under Acidic Conditions

Biological activity of tert-Butyl rosuvastatin intermediate

An In-Depth Technical Guide on the Biological Activity of tert-Butyl Rosuvastatin Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its synthesis often involves the use of protected intermediates to ensure the correct stereochemistry and yield. One such key intermediate is this compound, where the pharmacologically critical carboxylic acid group is masked as a tert-butyl ester. This technical guide explores the expected biological activity of this intermediate, based on the well-established structure-activity relationships of statins. While direct experimental data on the biological activity of this compound is not extensively reported in peer-reviewed literature, this document provides a detailed theoretical framework, relevant experimental protocols to determine its activity, and a comparison with the active parent compound, rosuvastatin.

Introduction: Rosuvastatin and the Role of the tert-Butyl Intermediate

Rosuvastatin is a member of the "statin" class of drugs, which are highly effective in lowering low-density lipoprotein (LDL) cholesterol levels.[1] The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase.[2][3] The pharmacophore of statins, a dihydroxyheptanoic acid unit, mimics the structure of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the active site of the enzyme.[2][4]

In the chemical synthesis of rosuvastatin, the tert-butyl ester serves as a protecting group for the carboxylic acid. This strategy prevents the carboxylate from participating in unwanted side reactions during the assembly of the molecule. The final step in the synthesis involves the hydrolysis (deprotection) of the tert-butyl ester to yield the active rosuvastatin acid. Consequently, this compound is considered a late-stage intermediate or a prodrug form.

Expected Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of statins is critically dependent on the free dihydroxyheptanoic acid moiety. This structural feature is responsible for the strong binding interactions with the active site of the HMG-CoA reductase enzyme. The carboxylate group forms key ionic and hydrogen bonds with amino acid residues within the enzyme's active site, anchoring the inhibitor in place.

The this compound intermediate has this crucial carboxylate group masked as a bulky, non-polar tert-butyl ester. This modification is expected to have a profound negative impact on its biological activity for several reasons:

-

Loss of Key Binding Interactions: The esterified carboxyl group cannot form the critical ionic and hydrogen bonds that are essential for high-affinity binding to HMG-CoA reductase.

-

Steric Hindrance: The bulky tert-butyl group may cause steric clashes within the enzyme's active site, preventing the rest of the molecule from achieving the optimal conformation for binding.

Therefore, it is hypothesized that the this compound intermediate possesses negligible inhibitory activity against HMG-CoA reductase compared to the parent compound. Any observed activity in in vivo or cell-based systems would likely be attributable to its hydrolysis to the active rosuvastatin acid.

Quantitative Data Presentation

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| Rosuvastatin Calcium | HMG-CoA Reductase | Cell-free | 11[5] | ~0.1 (steady-state)[6] | High-affinity inhibitor. The free carboxylic acid is essential for activity. |

| This compound | HMG-CoA Reductase | Cell-free | >10,000 (Hypothesized) | >10,000 (Hypothesized) | Expected to be a very weak inhibitor due to the esterification of the critical carboxylic acid group, preventing key interactions with the enzyme's active site. |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

To empirically determine the biological activity of this compound and validate the hypothesis of its low activity, a standard enzymatic assay for HMG-CoA reductase inhibition can be performed.

Objective: To measure the IC50 value of a test compound (e.g., this compound) by monitoring the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.[7][8] The reaction is:

HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH

Materials and Reagents:

-

Recombinant human HMG-CoA reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

-

Test Compound (this compound) and Positive Control (Rosuvastatin) stock solutions in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1X working solution of the Assay Buffer and keep it on ice.

-

Reconstitute NADPH in Assay Buffer to a final concentration of 400 µM. Prepare fresh and protect from light.

-

Dilute the HMG-CoA substrate in Assay Buffer to a final concentration of 200 µM.

-

Dilute the HMG-CoA Reductase enzyme stock in cold Assay Buffer to a working concentration that produces a linear rate of NADPH consumption.

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add Assay Buffer and all reaction components except the enzyme.

-

Negative Control Wells (100% Activity): Add Assay Buffer, enzyme, substrates, and the same volume of DMSO as in the inhibitor wells.

-

Inhibitor Wells: Add Assay Buffer, enzyme, substrates, and the desired concentrations of the test compound or positive control.

-

-

Reaction and Measurement:

-

To each well, add the following in order:

-

Assay Buffer

-

NADPH solution

-

Test compound/control or DMSO

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HMG-CoA substrate solution followed immediately by the HMG-CoA reductase enzyme solution.

-

Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin kinetic measurements.

-

Record the absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Visualizations

Signaling Pathway

Caption: Conversion of the inactive tert-butyl intermediate to active rosuvastatin, which inhibits HMG-CoA reductase.

Experimental Workflow

Caption: Workflow for the in vitro HMG-CoA reductase spectrophotometric inhibition assay.

Conclusion

The this compound intermediate is a crucial component in the synthesis of the active drug, rosuvastatin. Based on the fundamental principles of statin structure-activity relationships, this intermediate is expected to be biologically inactive as an HMG-CoA reductase inhibitor. The esterification of the carboxylic acid group prevents the necessary high-affinity interactions with the enzyme's active site. To confirm this hypothesis, the detailed in vitro enzymatic assay protocol provided in this guide can be employed. The results of such an experiment would be invaluable for drug development professionals to fully characterize the pharmacological profile of rosuvastatin-related compounds and impurities.

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to tert-Butyl Rosuvastatin: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of this compound. It is intended for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry who require detailed technical information on this compound. This compound serves as a key intermediate and a metabolite in the synthesis and study of Rosuvastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1]

Chemical Identity and Structure

This compound, systematically named tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate, is the tert-butyl ester form of Rosuvastatin.[2][3] The presence of the bulky tert-butyl group serves as a protecting group for the carboxylic acid functionality during the synthesis of Rosuvastatin, preventing unwanted side reactions.[4] This strategic protection is crucial for achieving high purity and yield in the final active pharmaceutical ingredient (API).[4]

The chemical structure of this compound is defined by a complex arrangement of a fluorophenyl group, an isopropyl-substituted pyrimidine ring, and a dihydroxy heptenoate side chain with a tert-butyl ester terminus.

Structural Diagram

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 355806-00-7 | [1][2][3][5] |

| Molecular Formula | C₂₆H₃₆FN₃O₆S | [2][3][5][6] |

| Molecular Weight | 537.64 g/mol | [2][3][5][6] |

| IUPAC Name | tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate | [7] |

| Physical Form | Solid; White to Off-White Crystalline Solid | [8] |

| Melting Point | 136-138 °C | [1][9] |

| Boiling Point | 704.2 ± 70.0 °C (Predicted) | [1][9] |

| Density | 1.259 g/cm³ (Predicted) | [1][9] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating) | [1][9] |

| Storage Conditions | Room Temperature, sealed in a dry environment; Long-term storage at 2-8°C (refrigerator) | [1][2][9] |

| SMILES | CC(C)C1=NC(=NC(=C1/C=C/--INVALID-LINK--OC(C)(C)C)O">C@HO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | [2][7][10] |

| InChI | 1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | [7][10] |

| InChIKey | IJHZGLLGELSZAF-OKLSWEBGSA-N | [7] |

Role in Synthesis and Experimental Protocols

This compound is a pivotal intermediate in the multi-step synthesis of Rosuvastatin. The tert-butyl ester group functions as a protecting group for the carboxylic acid, which is later removed in the final stages of the synthesis.

Synthetic Pathway Overview

The general synthetic route involves the coupling of two key fragments: a pyrimidine-containing aldehyde or a related derivative and a chiral side chain. The tert-butyl ester is typically part of the chiral side-chain fragment. After the main carbon skeleton is assembled, the protecting groups are removed to yield the final Rosuvastatin acid, which is then converted to its calcium salt.

References

- 1. This compound | 355806-00-7 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Rosuvastatin tert-Butyl Ester | LGC Standards [lgcstandards.com]

- 7. 1,1-Dimethylethyl (3R,5S,6E)-7-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinyl)-3,5-dihydroxy-6-heptenoate | C26H36FN3O6S | CID 11478210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 355806-00-7 [amp.chemicalbook.com]

- 10. Rosuvastatin tert-Butyl Ester | LGC Standards [lgcstandards.com]

The Tert-Butyl Group: A Linchpin in Modern Rosuvastatin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group plays a multifaceted and critical role in the chemical synthesis of rosuvastatin, a leading drug in the management of hypercholesterolemia. Its strategic application as a protecting group for the carboxylic acid moiety of the heptenoate side chain is fundamental to achieving high yields and purity in the final active pharmaceutical ingredient (API). This technical guide delineates the pivotal functions of the tert-butyl group, focusing on its influence on reaction pathways, intermediate stability, and stereochemical control. Detailed experimental protocols for key synthetic transformations involving tert-butyl protected intermediates are provided, alongside a quantitative analysis of reported yields. Visual representations of the synthetic workflows are rendered using the DOT language to offer a clear, logical overview of the process.

Introduction

Rosuvastatin is a synthetic statin that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its complex molecular architecture, featuring a dihydroxy heptenoic acid side chain attached to a pyrimidine core, necessitates a sophisticated and stereocontrolled synthetic strategy. A key challenge in the synthesis of rosuvastatin is the prevention of unwanted side reactions involving the reactive carboxylic acid and hydroxyl groups of the side chain during the construction of the molecule. The tert-butyl group, with its unique steric and electronic properties, has emerged as an optimal solution for the temporary protection of the carboxylic acid functionality.

Core Functions of the Tert-Butyl Group in Rosuvastatin Synthesis

The utility of the tert-butyl group in the synthesis of rosuvastatin can be attributed to several key advantages:

-

Robust Protection: The tert-butyl ester provides excellent protection for the carboxylic acid under a wide range of reaction conditions, including basic and nucleophilic environments commonly employed in the coupling of the side chain and the pyrimidine core.

-

Selective Deprotection: The tert-butyl ester can be selectively cleaved under specific acidic conditions, typically using mineral acids like hydrochloric acid or organic acids such as trifluoroacetic acid, to unveil the free carboxylic acid in the final stages of the synthesis.[1] This orthogonality is crucial for a multi-step synthesis involving various functional groups.

-

Enhanced Intermediate Stability and Purifiability: The bulky tert-butyl group can influence the physical properties of synthetic intermediates, such as increasing their crystallinity and modifying their solubility.[1] This often facilitates easier isolation and purification through techniques like crystallization, reducing the need for chromatographic methods.

-

Stereochemical Influence: While not a chiral auxiliary itself, the steric bulk of the tert-butyl group can indirectly influence the stereochemical outcome of certain reactions by directing the approach of reagents.

Key Intermediates Featuring the Tert-Butyl Group

The synthesis of rosuvastatin via routes employing a tert-butyl protecting group strategy involves several key intermediates.

Tert-Butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

This chiral aldehyde is a crucial building block for the rosuvastatin side chain. The tert-butyl ester protects the carboxylic acid, while the cyclic acetal (dioxane) protects the 3,5-dihydroxy groups.

Rosuvastatin Acetonide Protected Tert-Butyl Ester

This intermediate is the product of the coupling reaction (e.g., Wittig or Julia-Kocienski olefination) between the pyrimidine core and the chiral side chain. Both the diol and the carboxylic acid are protected in this molecule.

Rosuvastatin Tert-Butyl Ester

Following the removal of the acetonide protecting group from the diol, the rosuvastatin tert-butyl ester is obtained. This is the final protected intermediate before the deprotection of the tert-butyl ester to yield rosuvastatin.

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving tert-butyl protected intermediates in the synthesis of rosuvastatin.

Synthesis of Tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

This procedure outlines the oxidation of the corresponding alcohol to the aldehyde.

-

Reactants:

-

tert-Butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Pyridine-sulfur trioxide complex

-

-

Procedure:

-

Dissolve tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate in a mixture of DMSO and DCM.

-

Cool the reaction mixture to 0 to -5 °C.

-

Slowly add DIPEA and stir for 15 minutes.

-

In a separate flask, prepare a suspension of pyridine-sulfur trioxide complex in DMSO and pyridine.

-

Slowly add this suspension to the cooled DCM solution, maintaining the temperature at 0 to -5 °C.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction with water.

-

Perform a liquid-liquid extraction with DCM.

-

Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Reported Yield: 93.0%

Wittig Reaction for the Synthesis of Rosuvastatin Acetonide Protected Tert-Butyl Ester

This protocol describes the coupling of the chiral side-chain aldehyde with the pyrimidine core phosphonium salt.

-

Reactants:

-

[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide

-

Tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a flask, add DMSO, potassium carbonate, the phosphonium salt, and the aldehyde at room temperature.

-

Heat the reaction mixture to 70-75 °C for 5 to 7 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with toluene and wash with water.

-

Separate the organic layer and wash again with water.

-

Distill the organic layer under vacuum.

-

Add isopropanol to the residue to precipitate the product.

-

Cool and filter to collect the crystalline solid.

-

Deprotection of Rosuvastatin Tert-Butyl Ester

This final step yields the rosuvastatin free acid.

-

Reactants:

-

Rosuvastatin tert-butyl ester

-

Methanol

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

-

Procedure:

-

Dissolve the rosuvastatin tert-butyl ester in methanol at ambient temperature.

-

Cool the solution to 0-5 °C and slowly add a diluted aqueous solution of hydrochloric acid.

-

Stir the reaction for 12 hours at ambient temperature.

-

After completion, cool the reaction to 0-5 °C and slowly add an aqueous sodium hydroxide solution.

-

Stir for 6 hours at 25-30 °C.

-

The resulting rosuvastatin sodium salt can then be converted to the calcium salt by treatment with a calcium source (e.g., calcium chloride).

-

-

Reported Yield for conversion to ammonium salt: 75% w/w.

Quantitative Data

The following table summarizes reported yields for key steps in rosuvastatin synthesis where a tert-butyl protecting group strategy is employed. Direct comparative data with other ester protecting groups is limited in the available literature.

| Reaction Step | Key Intermediate | Protecting Group Strategy | Reported Yield | Reference |

| Oxidation of Side-Chain Alcohol | Tert-Butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate | Tert-butyl ester, Acetonide | 93.0% | |

| Deprotection and Salt Formation | Rosuvastatin Ammonium Salt | Tert-butyl ester | 75% w/w | |

| Wittig Reaction | Rosuvastatin Acetonide Protected Tert-Butyl Ester | Tert-butyl ester, Acetonide | Not explicitly stated for this specific step in the reviewed literature |

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the rosuvastatin synthesis focusing on the role of the tert-butyl group.

Caption: Synthesis of the chiral aldehyde side chain with tert-butyl ester protection.

Caption: Coupling and deprotection steps in rosuvastatin synthesis.

Conclusion

The tert-butyl group is an indispensable tool in the contemporary synthesis of rosuvastatin. Its role as a robust and selectively removable protecting group for the carboxylic acid functionality of the heptenoate side chain is paramount to the efficiency and success of the overall synthetic strategy. The use of tert-butyl protected intermediates not only prevents undesirable side reactions but also enhances the physical properties of these compounds, thereby facilitating their purification. The detailed experimental protocols and synthetic workflows presented in this guide underscore the strategic importance of the tert-butyl group in the large-scale, cost-effective production of this vital pharmaceutical agent. Further research focusing on a direct quantitative comparison of different ester protecting groups could provide deeper insights into optimizing the synthesis of rosuvastatin and other complex statins.

References

The Cornerstone of Quality: A Technical Guide to tert-Butyl Rosuvastatin as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related compounds are paramount. This technical guide provides an in-depth exploration of tert-Butyl rosuvastatin, a critical reference standard in the analytical testing of Rosuvastatin. This document outlines its synthesis, purification, characterization, and application in ensuring the quality and safety of Rosuvastatin products.

Introduction to this compound

This compound, chemically known as tert-butyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a key intermediate and a potential impurity in the synthesis of Rosuvastatin.[1][2] Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the treatment of hypercholesterolemia.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of Rosuvastatin.[1] Its presence, even in trace amounts, in the final drug product must be carefully monitored and controlled. Therefore, a highly purified form of this compound is essential as a reference standard for analytical method development, validation, and routine quality control testing.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use.

| Property | Value | Reference |

| Chemical Name | tert-butyl (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate | [3] |

| CAS Number | 355806-00-7 | [4] |

| Molecular Formula | C26H36FN3O6S | [2] |

| Molecular Weight | 537.64 g/mol | [2] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 136-138 °C | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating) | [4] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C for long-term storage) | [4][5] |

Synthesis and Purification

The synthesis of this compound of high purity, suitable for use as a reference standard, involves a multi-step process. The following is a representative synthetic pathway, compiled from various sources, outlining the key transformations.

Synthetic Pathway Overview

The synthesis generally proceeds via a Wittig reaction or a Julia-Kocienski olefination to form the heptenoate side chain attached to the pyrimidine core. The tert-butyl ester group is introduced early in the synthesis to protect the carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a composite representation and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Coupling Reaction (Wittig Reaction Example)

-

To a solution of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenylphosphonium bromide (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) is added potassium carbonate (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (0.9 eq) in DMSO is added dropwise to the reaction mixture.

-

The reaction is heated to 70-75°C and monitored by Thin Layer Chromatography (TLC) until completion (typically 5-7 hours).

-

After completion, the reaction is cooled to room temperature and diluted with toluene.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected rosuvastatin intermediate.

Step 2: Deprotection of the Diol Group

-

The crude protected intermediate is dissolved in a suitable solvent such as acetonitrile.

-

An aqueous solution of a mild acid (e.g., trifluoroacetic acid or dilute hydrochloric acid) is added at a controlled temperature (e.g., 30-40°C).[6]

-

The reaction is stirred for 3-4 hours and monitored by HPLC for the removal of the acetonide protecting group.[6]

-

Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Detailed Experimental Protocol: Purification

Achieving the high purity required for a reference standard necessitates a robust purification strategy.

-

Column Chromatography: The crude this compound is purified by silica gel column chromatography. A gradient elution system of n-hexane and ethyl acetate is typically employed.[6] Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

Crystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as n-butanol or a mixture of ethyl acetate and n-hexane, to obtain highly pure crystalline this compound.[6]

-

Drying: The purified crystals are dried under vacuum at a controlled temperature (e.g., 60-65°C) to remove any residual solvents.[6]

Analytical Characterization and Quality Control

The identity, purity, and potency of the this compound reference standard must be rigorously established through a battery of analytical tests.

Analytical Workflow

Experimental Protocols: Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and buffer.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 242 nm.[8]

-

Injection Volume: 10-20 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. A purity of >99.5% is typically required for a reference standard.[6]

4.2.2. Mass Spectrometry (MS) for Identity Confirmation

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]+. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (537.64 g/mol ). Fragmentation patterns can also be analyzed to further confirm the structure.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instruments: 1H NMR and 13C NMR spectroscopy.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure: The spectra are recorded, and the chemical shifts, coupling constants, and integration values are analyzed to confirm the chemical structure of this compound. The presence of the characteristic tert-butyl group singlet at approximately 1.5 ppm in the 1H NMR spectrum is a key indicator.[9]

Application as a Reference Standard

This compound serves as an indispensable tool for the quality control of Rosuvastatin drug substance and drug products.

Identification and Quantification of Impurities

As a known impurity, the reference standard is used to:

-

Identify: Confirm the presence of this compound in a sample by comparing retention times in HPLC.

-

Quantify: Determine the exact amount of the this compound impurity in the API or finished product using a calibrated HPLC method.

Analytical Method Validation

The reference standard is crucial for the validation of analytical methods, including:

-

Specificity: Demonstrating that the analytical method can distinguish between Rosuvastatin, this compound, and other related substances.

-

Linearity: Establishing a linear relationship between the concentration of the reference standard and the analytical response.

-

Accuracy: Determining the closeness of the test results to the true value by spiking known amounts of the reference standard into the sample matrix.

-

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Relationship with Rosuvastatin and Other Impurities

Conclusion

The availability of a well-characterized and highly pure this compound reference standard is fundamental to ensuring the quality, safety, and efficacy of Rosuvastatin medications. This technical guide has provided a comprehensive overview of the synthesis, purification, analytical characterization, and application of this critical reference material. Adherence to the detailed protocols and analytical procedures outlined herein will enable researchers, scientists, and drug development professionals to maintain the highest standards in their analytical testing and quality assurance programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Rosuvastatin tert-Butyl Ester | LGC Standards [lgcstandards.com]

- 3. Rosuvastatin EP impurity M tert-butyl Ester | | SynZeal [synzeal.com]

- 4. This compound | 355806-00-7 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2012172564A1 - Process for preparation of rosuvastatin calcium - Google Patents [patents.google.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

In Vitro Metabolism of Tert-Butyl Rosuvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl rosuvastatin, an ester prodrug of the potent HMG-CoA reductase inhibitor rosuvastatin, is a key intermediate in the synthesis of the parent drug and is also considered a metabolite. Understanding its in vitro metabolism is crucial for characterizing its pharmacokinetic profile and assessing its potential contribution to the overall therapeutic and toxicological effects of rosuvastatin administration. This technical guide provides a comprehensive overview of the in vitro metabolic pathways of this compound, detailing the enzymatic processes involved and outlining relevant experimental protocols for its study.

Core Metabolic Pathway: Hydrolysis to Rosuvastatin

The primary metabolic fate of this compound in vitro is the hydrolysis of its tert-butyl ester bond to yield the pharmacologically active form, rosuvastatin, and a tert-butanol moiety. This biotransformation is predominantly catalyzed by carboxylesterases.

Key Enzymes and Metabolites

-

Carboxylesterases (CES): Human carboxylesterases, particularly CES1 and CES2, are the primary enzymes responsible for the hydrolysis of a wide array of ester-containing drugs.[1][2] CES1 is highly expressed in the liver, while CES2 is abundant in the intestine.[3][4][5] The hydrolysis of this compound is anticipated to be efficiently carried out by these enzymes in in vitro systems such as human liver microsomes and S9 fractions.

-

Rosuvastatin: The active metabolite, a potent inhibitor of HMG-CoA reductase.

-

Tert-Butanol: The byproduct of the hydrolysis reaction.

Subsequent Metabolism of Metabolites

Rosuvastatin Metabolism

Once formed, rosuvastatin undergoes limited metabolism. The major metabolic pathways for rosuvastatin include:

-

N-desmethylation: Primarily mediated by the cytochrome P450 enzyme CYP2C9, resulting in the formation of N-desmethyl rosuvastatin.

-

Lactonization: Formation of rosuvastatin lactone.

It is important to note that rosuvastatin itself is not extensively metabolized, with the parent compound accounting for the majority of the circulating drug.

Tert-Butanol Metabolism

The tert-butanol released from the hydrolysis of this compound is not a substrate for alcohol dehydrogenase.[6] Its metabolism is relatively slow and proceeds via oxidation, likely mediated by cytochrome P450 enzymes, to form 2-methyl-1,2-propanediol, which is further oxidized to 2-hydroxyisobutyrate.[7] Some direct glucuronidation of tert-butanol may also occur.[7]

Quantitative Metabolic Data

| Substrate | In Vitro System | Enzyme(s) | Metabolite(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| This compound | Human Liver Microsomes | Carboxylesterases (e.g., CES1, CES2) | Rosuvastatin, Tert-Butanol | Data not available | Data not available | Inferred |

| Rosuvastatin | Human Liver Microsomes | CYP2C9 | N-desmethyl rosuvastatin | Data not available | Data not available | Inferred |

| Tert-Butanol | Rat Liver Microsomes | Cytochrome P450 | Formaldehyde, Acetone | Data not available | Data not available | [6] |

Table 1: Summary of In Vitro Metabolism Data for this compound and its Metabolites. Data for this compound is inferred based on the metabolism of other ester prodrugs.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound.

In Vitro Hydrolysis in Human Liver Microsomes

Objective: To determine the rate of hydrolysis of this compound to rosuvastatin in a complex in vitro system containing a spectrum of metabolic enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar, stable compound)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤1%).

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound substrate (final concentration, e.g., 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of rosuvastatin and the disappearance of this compound by a validated LC-MS/MS method.

-

Calculate the rate of hydrolysis from the linear portion of the metabolite formation versus time curve.

Enzyme Kinetics with Recombinant Carboxylesterases

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound by specific carboxylesterase isoforms (CES1 and CES2).

Materials:

-

This compound

-

Recombinant human CES1 and CES2 enzymes

-

Appropriate buffer system for the enzymes

-

LC-MS/MS system

Protocol:

-

Follow a similar incubation procedure as described for human liver microsomes, but replace HLM with a specific concentration of recombinant CES1 or CES2.

-

Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 to 100 µM).

-

Measure the initial velocity (rate of rosuvastatin formation) at each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Analytical Method: LC-MS/MS for Simultaneous Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and rosuvastatin in in vitro samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion → Product ion (to be determined empirically).

-

Rosuvastatin: m/z 482.2 → 258.2.

-

Internal Standard: Specific transition for the chosen standard.

-

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Hydrolysis Assay

Caption: Workflow for in vitro hydrolysis of this compound.

Conclusion

The in vitro metabolism of this compound is primarily characterized by its hydrolysis to the active drug, rosuvastatin, a reaction catalyzed by carboxylesterases. Subsequent metabolism of rosuvastatin is limited, while the released tert-butanol moiety undergoes oxidation. This guide provides a foundational understanding and practical protocols for researchers investigating the metabolic fate of this compound. Further studies are warranted to elucidate the specific kinetic parameters of its hydrolysis and to fully characterize the enzymes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of Tert-Butyl Rosuvastatin: A Technical Guide

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Rosuvastatin and its intermediates.

Introduction

Tert-Butyl rosuvastatin (CAS 355806-00-7) is a critical intermediate in the synthesis of Rosuvastatin, a selective and competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia.[1][2] As a direct precursor to the active pharmaceutical ingredient (API), the physicochemical properties, purity, and stability of this compound must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthetic process, which is later cleaved under acidic conditions in the final stages of Rosuvastatin synthesis.[3]

This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its chemical and physical properties, analytical methodologies for characterization, and detailed experimental protocols.

Chemical Identity and Physical Properties

The fundamental identity and key physical properties of this compound are summarized in the tables below. This data is essential for material handling, process development, and analytical method development.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 355806-00-7 | [1][4] |

| Molecular Formula | C₂₆H₃₆FN₃O₆S | [4][5] |

| Molecular Weight | 537.64 g/mol | [4][5] |

| IUPAC Name | tert-butyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate | |

| Synonyms | Rosuvastatin tert-butyl ester; (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester | [5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid. White to Off-White.[7] | [7] |

| Melting Point | 136-138 °C | [1][6] |

| Boiling Point | 704.2 ± 70.0 °C (Predicted) | [1][6] |

| Density | 1.259 g/cm³ (Predicted) | [1][6] |

| pKa | -0.43 ± 0.10 (Predicted, for the most basic nitrogen) | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating).[1][6] | [1][6] |

| Storage Temperature | Room Temperature (Sealed in dry).[1][6] 2-8°C for long-term storage.[8] | [1][6][8] |

Synthesis and Characterization Workflow

This compound is synthesized via a multi-step process. One common synthetic route involves the Julia-Kocienski olefination reaction between a pyrimidine sulfone and a chiral aldehyde side-chain, which yields the protected tert-butyl ester of rosuvastatin.[9] This intermediate is then purified before undergoing deprotection of the ester group to yield the final Rosuvastatin acid.[2][9]

Caption: A simplified schematic of a synthesis route for this compound.

The comprehensive characterization of the isolated intermediate is a critical quality control step. A typical workflow involves a suite of analytical techniques to confirm identity, purity, and solid-state properties.

Caption: Experimental workflow for the physicochemical characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. The following protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the most common method for determining the purity of this compound and separating it from related substances, including optical isomers.[10][11]

-

Objective: To determine the purity of this compound and quantify impurities.

-

Instrumentation: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[11][12]

-

Column: A reversed-phase C18 or C8 column is typically used (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm or Nucleodur C8, 250 × 4.6 mm, 5 µm).[12][13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or other buffers with pH adjusted to ~3.0).[11][12] The ratio is optimized for separation (e.g., Methanol:0.1M Formic Acid, 75:25 v/v).[12]

-

Column Temperature: Controlled, for example, at 40 °C or 55 °C to ensure reproducibility.[13][14]

-

Detection Wavelength: UV detection is commonly set around 240-280 nm.[12][13]

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve and dilute to a known concentration (e.g., 0.2-0.6 mg/mL) using the mobile phase or a suitable diluent (e.g., methanol/water mixture).[10][13]

-

Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[12]

-

Filter the sample solution through a 0.2 or 0.45 µm membrane filter before injection.[13][14]

-

-

Injection Volume: 5-10 µL.[12]

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities is performed using external standards.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the molecule. Commercial suppliers of this compound typically provide a certificate of analysis that includes data from these techniques.[4]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical structure, including the number and types of protons and their connectivity. This confirms the presence of the tert-butyl group, the aromatic rings, and the chiral centers of the side chain.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound (537.64 g/mol ) and provides fragmentation patterns that help confirm its structure.[4][5]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as O-H (hydroxyl), C=O (ester), S=O (sulfone), and C-F (fluorophenyl) bonds.

Thermal Analysis (DSC & TGA)

Thermal analysis provides information on melting behavior, polymorphism, and thermal stability.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and identify polymorphic transitions.

-